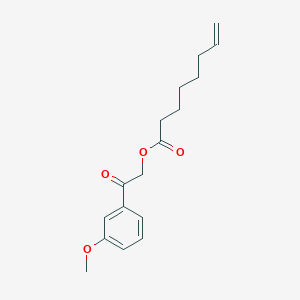
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can be achieved through esterification reactions. One possible route involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of oct-7-enoic acid. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)-2-oxoethyl oct-7-enoate.
Reduction: Formation of 2-(3-Methoxyphenyl)-2-hydroxyethyl oct-7-enoate.
Substitution: Formation of 2-(3-Halophenyl)-2-oxoethyl oct-7-enoate.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxyphenyl group may play a role in binding to specific molecular targets, while the oxoethyl and oct-7-enoate groups may influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl acetate
- 2-(3-Methoxyphenyl)-2-oxoethyl propionate
- 2-(3-Methoxyphenyl)-2-oxoethyl butyrate
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl oct-7-enoate is unique due to the presence of the oct-7-enoate group, which may impart distinct chemical and physical properties compared to shorter-chain esters
Propriétés
Numéro CAS |
923294-63-7 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] oct-7-enoate |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-6-7-11-17(19)21-13-16(18)14-9-8-10-15(12-14)20-2/h3,8-10,12H,1,4-7,11,13H2,2H3 |
Clé InChI |
CVLUYKSAEQLPKY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


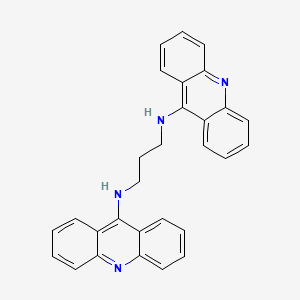
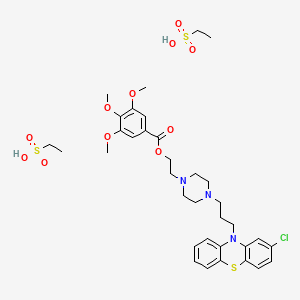
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
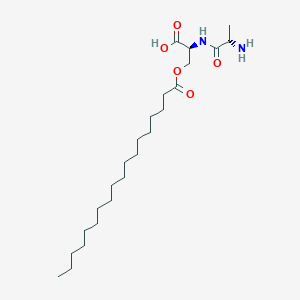
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)

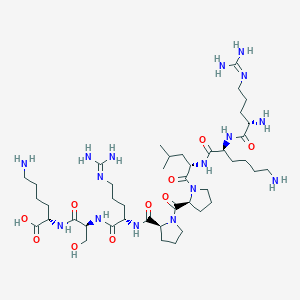

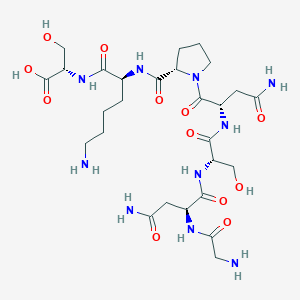
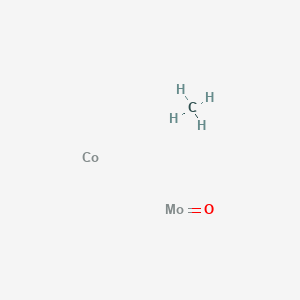
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
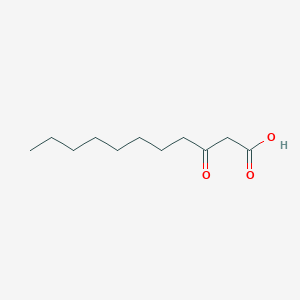
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
